3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7F4NO2S and a molecular weight of 257.21 g/mol . This compound is characterized by the presence of fluorine atoms, a methyl group, and a trifluoromethyl group attached to a benzenesulfonamide core. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives, a class to which this compound belongs, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase activity, which could potentially alter ph homeostasis within cells and disrupt various physiological processes .
Biochemical Pathways
Inhibition of carbonic anhydrases can impact a variety of physiological processes, including respiration, fluid secretion, and ph regulation .
Result of Action
The inhibition of carbonic anhydrases can lead to disruptions in ph homeostasis and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . The reaction is performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF), yielding the desired benzenesulfonamide derivatives in moderate yields (50%-62%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar nucleophilic substitution reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sulfonyl chlorides and nucleophiles such as amines or alcohols.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are not extensively detailed in the literature.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution reactions with amines can yield various sulfonamide derivatives.
Scientific Research Applications
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is used in several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzylamine: An aryl fluorinated building block used in organic synthesis.
4-(Trifluoromethyl)benzonitrile: Participates in nickel-catalyzed arylcyanation reactions.
(Trifluoromethoxy)benzene: Used in various chemical reactions and as a building block for more complex molecules.
Uniqueness
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and a trifluoromethyl group enhances its stability and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDVOYRUCNFWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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